molecular formula C13H18N2O2 B14840971 3-Cyclopropoxy-6-ethyl-N,N-dimethylpicolinamide

3-Cyclopropoxy-6-ethyl-N,N-dimethylpicolinamide

Cat. No.: B14840971
M. Wt: 234.29 g/mol
InChI Key: DHPMPHFNRYGUCD-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-ethyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . It is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a dimethylpicolinamide moiety. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-ethyl-N,N-dimethylpicolinamide typically involves the reaction of 3-cyclopropoxy-6-ethylpyridine-2-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-ethyl-N,N-dimethylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Cyclopropoxy-6-ethyl-N,N-dimethylpicolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-ethyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-6-methoxy-N,N-dimethylpicolinamide
  • 3-Cyclopropoxy-6-ethyl-N,N-dimethylpyridine-2-carboxamide

Uniqueness

3-Cyclopropoxy-6-ethyl-N,N-dimethylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-cyclopropyloxy-6-ethyl-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-4-9-5-8-11(17-10-6-7-10)12(14-9)13(16)15(2)3/h5,8,10H,4,6-7H2,1-3H3

InChI Key

DHPMPHFNRYGUCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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